(1S,2R)-1,2-dihydronaphthalene-1,2-diol
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other notable characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Enantioselective Synthesis and Transformation
(1S,2R)-1,2-dihydronaphthalene-1,2-diol is significant in medicinal and synthetic chemistry for its enantioselective synthesis. Studies demonstrate its catalytic asymmetric construction via oxidative conditions, resulting in high yields and selectivity. This compound can be transformed into useful compounds like alcohol, amide, and epoxide (Perveen et al., 2017).
Synthesis from Bioconversion
Its synthesis from cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene, obtained through bioconversion of naphthalene by a modified strain of Pseudomonas fluorescens, has been documented. This process demonstrates its potential for biotechnological applications (Orsini & Pelizzoni, 1996).
Analytical Chemistry Applications
In analytical chemistry, this compound is used in fluorescence studies for detecting polycyclic aromatic hydrocarbons (PAHs) in fish bile. These studies are crucial for understanding environmental exposure to PAHs (Pampanin et al., 2016).
Spectroscopy and Structural Analysis
Research in organic chemistry often involves the study of molecular structures and interactions. The compound's utility in proton resonance spectroscopy has been noted, aiding in the understanding of molecular equilibrium and structural dynamics (Cook et al., 1969).
Kinetics and Thermolysis Studies
Kinetic studies of 1,2-dihydronaphthalene in liquid-phase thermolysis provide insights into free-radical reactions and thermodynamics. These studies are essential for chemical reaction modeling and understanding reaction mechanisms (Allen & Gavalas, 1983).
Microbial Oxidation and Enzymatic Studies
The compound's role in microbial oxidation, particularly involving bacterial strains expressing toluene and naphthalene dioxygenase, highlights its relevance in biotransformation and enzymology studies. This research contributes to our understanding of bacterial metabolism and enzymatic reactions (Torok et al., 1995).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S,2R)-1,2-dihydronaphthalene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUHWUSUBHNZCG-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021804 | |
Record name | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31966-70-8 | |
Record name | rel-(1R,2S)-1,2-Dihydro-1,2-naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31966-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Naphthalenediol, 1,2-dihydro-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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